molecular formula C18H21NO3S B11031102 2,2-dimethyl-N-(4-methylphenyl)-3,4-dihydro-2H-chromene-6-sulfonamide

2,2-dimethyl-N-(4-methylphenyl)-3,4-dihydro-2H-chromene-6-sulfonamide

Cat. No.: B11031102
M. Wt: 331.4 g/mol
InChI Key: YTKCUSBPJAPWIP-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzopyran ring system, which is fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: This step involves the cyclization of appropriate precursors to form the benzopyran ring system.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.

    Substitution Reactions: Various substitution reactions are carried out to introduce the methyl and phenyl groups at specific positions on the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2,2-DIMETHYL-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its sulfonamide group, which is known for its antibacterial properties.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-N-(4-METHYLPHENYL)-3-OXO-3-PHENYLPROPANAMIDE: This compound shares a similar core structure but differs in the functional groups attached to the benzopyran ring.

    2,2-DIMETHYL-N-(4-METHYLPHENYL)-3-HYDROXY-3-PHENYLPROPANAMIDE: Another similar compound with a hydroxyl group instead of a sulfonamide group.

Uniqueness

The uniqueness of 2,2-DIMETHYL-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, makes it a valuable compound for medicinal chemistry applications.

Properties

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

2,2-dimethyl-N-(4-methylphenyl)-3,4-dihydrochromene-6-sulfonamide

InChI

InChI=1S/C18H21NO3S/c1-13-4-6-15(7-5-13)19-23(20,21)16-8-9-17-14(12-16)10-11-18(2,3)22-17/h4-9,12,19H,10-11H2,1-3H3

InChI Key

YTKCUSBPJAPWIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

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